molecular formula C7H17NO2S B13192233 1-Heptanesulfonamide CAS No. 57603-96-0

1-Heptanesulfonamide

Cat. No.: B13192233
CAS No.: 57603-96-0
M. Wt: 179.28 g/mol
InChI Key: XXRLNWSPPBSGMY-UHFFFAOYSA-N
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Description

1-Heptanesulfonamide is an organic compound with the molecular formula C7H17NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptanesulfonamide can be synthesized through several methods. One common approach involves the reaction of heptane with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation and crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Heptanesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-Heptanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: Sulfonamides, including this compound, are explored for their potential antibacterial and antiviral properties.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1-Heptanesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication. This leads to the antibacterial effects observed with sulfonamide compounds .

Comparison with Similar Compounds

1-Heptanesulfonamide can be compared with other sulfonamides, such as:

    1-Octanesulfonamide: Similar in structure but with an additional carbon atom in the alkyl chain.

    1-Hexanesulfonamide: Has one less carbon atom in the alkyl chain.

    N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl-1-heptanesulfonamide: A fluorinated derivative with unique properties.

Uniqueness: this compound is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Its intermediate chain length provides a balance between hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

CAS No.

57603-96-0

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

IUPAC Name

heptane-1-sulfonamide

InChI

InChI=1S/C7H17NO2S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H2,8,9,10)

InChI Key

XXRLNWSPPBSGMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCS(=O)(=O)N

Origin of Product

United States

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